(r)-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid
Overview
Description
“®-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid” is a glycine derivative . It has a molecular weight of 159.19 and its linear formula is C7H13NO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a boiling point of 316.7±17.0°C at 760 mmHg and a melting point of >320-334°C . It is a solid substance at room temperature .Scientific Research Applications
Synthesis and Molecular Structures
- A study demonstrated the synthesis of a complex molecular structure involving a tetrahydro-pyran-4-yl-ester, highlighting the compound's potential in advanced chemical synthesis and molecular structure analysis (Wei et al., 2006).
Diastereoselective Synthesis
- Another research focused on a diastereoselective synthesis method for tetrahydropyrans, which are key in synthesizing certain natural products. This methodology includes the synthesis of a variant of the (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (O’Brien et al., 2009).
Chemical Synthesis and Reaction Studies
- Research on the synthesis of methyl esters and their reaction with 3,4-dihydro-2H-pyran demonstrates the chemical versatility and reaction pathways of compounds related to (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (Zhang Guo-fu, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(2R)-2-amino-2-(oxan-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZJPHKIECMDPG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363717 | |
Record name | D-4'-Tetrahydropyranylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid | |
CAS RN |
475649-32-2 | |
Record name | D-4'-Tetrahydropyranylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 475649-32-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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